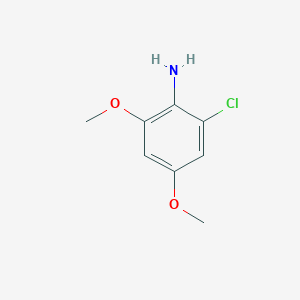

2-Chloro-4,6-dimethoxyaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethoxyaniline involves several chemical reactions, exploiting its reactivity towards organometallic reagents in cross-coupling processes. Studies have demonstrated its participation in Pd- or Ni-catalyzed cross-coupling reactions with organostannanes, Grignard reagents, organoalanes, and organozinc halides to form new C–C bonds, yielding various 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields (Samaritani et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxyaniline and its derivatives has been extensively studied through crystallography and spectroscopy. For example, the crystal structure of bis(5-chloro-2,4-dimethoxyanilinium) tetrachlorozincate trihydrate reveals a layered organization of inorganic and organic entities, highlighting the compound's ability to form complex structures with metal ions (Glaoui et al., 2009).

Chemical Reactions and Properties

2-Chloro-4,6-dimethoxyaniline undergoes various chemical reactions, including alkylation, arylation, and condensation, to produce a wide range of organic compounds. Its chemical properties are significantly influenced by the chloro and dimethoxy groups, which enhance its reactivity towards nucleophilic substitution and electrophilic aromatic substitution reactions. The organometallic alkylation study underscores its versatility in forming C–C bonds under catalyzed conditions, making it a valuable intermediate for organic synthesis (Samaritani et al., 2005).

Physical Properties Analysis

The physical properties of 2-Chloro-4,6-dimethoxyaniline, including melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. While specific physical property data for 2-Chloro-4,6-dimethoxyaniline is not provided in the referenced literature, such properties generally depend on the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

2-Chloro-4,6-dimethoxyaniline exhibits a range of chemical properties that are essential for its application in organic synthesis. Its reactivity with organometallic reagents in cross-coupling reactions to form new C–C bonds highlights its chemical versatility. Additionally, the presence of chloro and dimethoxy groups influences its electron-donating and withdrawing characteristics, affecting its reactivity in various chemical transformations (Samaritani et al., 2005).

Aplicaciones Científicas De Investigación

Fluorogenic Labeling in Pharmaceuticals : It's used as a fluorogenic labeling reagent (2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde) for separating chlorophenols in pharmaceutical formulations. This facilitates the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Electrochemical Polymerization : The compound is involved in the electrochemical polymerization on glassy carbon electrodes, enhancing the oxidation of glutamic acids and enabling the detection of L- and D-glutamic acids (Zeng, Li, & Wang, 2019).

Carcinogenicity and Toxicity Research : Studies show that 2,4-dimethoxyaniline HCl in the diet did not exhibit significant carcinogenicity or toxicity in rats or mice, reducing concerns about its impact on bladder cancer in dye manufacturing workers (National Cancer Institute, 1979).

Synthesis of 2-Oxazolines : It's used for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, leading to excellent yields at room temperature (Bandgar & Pandit, 2003).

Supercapacitor Electrodes : 2D poly(2,5-dimethoxyaniline) nanosheets show promise as electrodes for advanced supercapacitors due to their large specific capacitance and remarkable retention (Yuan, Zhang, Hou, Lin, & Pang, 2014).

Organometallic Alkylation : It's involved in the alkylation process with organometallic reagents to produce 2-alkyl-4,6-dimethoxy-1,3,5-triazines (Samaritani, Signore, Malanga, & Menicagli, 2005).

Synthesis of Substituted Guanidines : This compound offers a cost-effective and environmentally safe method for synthesizing substituted guanidines in aliphatic primary and secondary amines (Shaw, Barbance, Grayson, & Rozas, 2015).

Sulfinate Catalysis : It accelerates the rate of substitution in 2-chloro-4,6-dimethoxypyrimidine, leading to efficient preparation of pyrimidinyloxy derivatives for herbicide intermediates (Bessard & Crettaz, 2000).

Green Chemistry Applications : Nanostructured poly(2,5-dimethoxyaniline) powder with high electrical conductivity and charge storage capacity can be synthesized using mild oxidizing systems (Jain, Surwade, Agnihotra, Dua, Eliason, Morose, & Manohar, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSJUGRPUIDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344747 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethoxyaniline | |

CAS RN |

82485-84-5 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

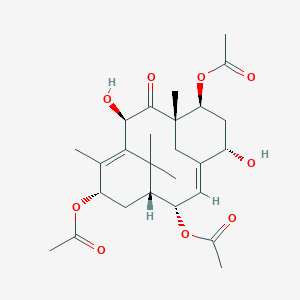

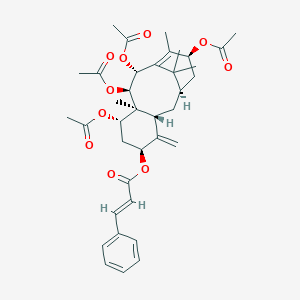

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

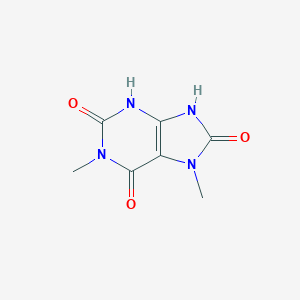

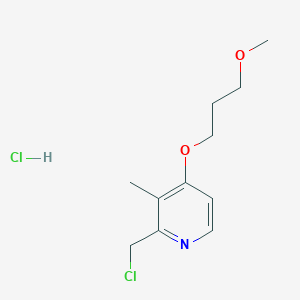

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

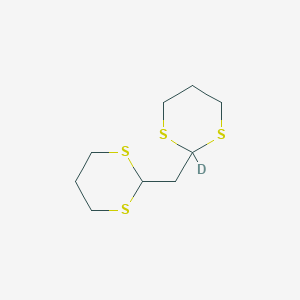

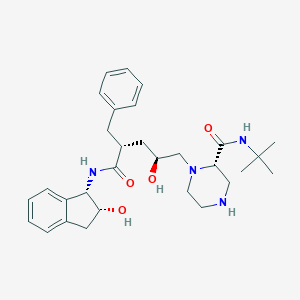

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

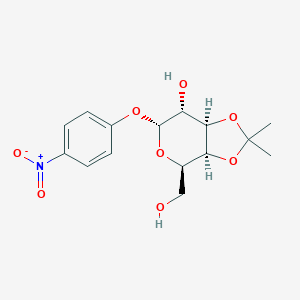

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)